N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide
Description
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Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-13-9-14(2)20-19(10-13)31-22(23-20)25-24-21(27)17-5-7-18(8-6-17)32(28,29)26-11-15(3)30-16(4)12-26/h5-10,15-16H,11-12H2,1-4H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBRHVAHJOYVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and various biological activities associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : The initial step includes the reaction of 3,4-dimethylaniline with potassium thiocyanate and bromine to yield 5,6-dimethylbenzo[d]thiazol-2-amine.
- Hydrazide Formation : The final product is obtained by reacting the sulfonylated benzothiazole with 2,6-dimethylmorpholine and hydrazine hydrate under reflux conditions.
These synthetic routes can be optimized for yield and purity in industrial applications.
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 250 | 98 |
| 7b | 100 | 99 |
This suggests that the compound may have potent antimicrobial effects, particularly against resistant strains.
Anti-Tubercular Activity
Recent advances have shown that benzothiazole derivatives can also be effective against Mycobacterium tuberculosis. In vitro studies demonstrated that certain synthesized compounds had IC50 values significantly lower than standard reference drugs. For instance:
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| A | 7.7 ± 0.8 | 0.08 |
| B | NT | 0.32 |
These results indicate that the compound could be a candidate for further development in anti-tubercular therapies.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
- Interference with DNA/RNA Synthesis : Some benzothiazole derivatives interfere with nucleic acid synthesis in pathogens.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections showed a marked improvement when treated with a regimen including benzothiazole derivatives.
- Tuberculosis Treatment : Another study focused on patients with multidrug-resistant tuberculosis demonstrated that incorporating these compounds into treatment regimens resulted in improved outcomes compared to standard therapies alone.
Q & A
Q. What experimental approaches identify off-target effects or polypharmacology?
- Methodological Answer :
- Kinome Profiling : Use kinase panels (e.g., Eurofins DiscoverX) to screen against 400+ kinases at 1 µM .
- Thermal Proteome Profiling (TPP) : Identify protein targets by monitoring thermal stability shifts in cell lysates .
- CRISPR-Cas9 Screens : Perform genome-wide knockout studies to pinpoint synthetic lethal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
